molecular formula C9H14O5S B2713076 Ethyl 2-methyl-1,1,3-trioxothiane-2-carboxylate CAS No. 2460756-76-5

Ethyl 2-methyl-1,1,3-trioxothiane-2-carboxylate

Cat. No.: B2713076
CAS No.: 2460756-76-5
M. Wt: 234.27
InChI Key: CYEHCNARKSXWCH-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-1,1,3-trioxothiane-2-carboxylate is a sulfur- and oxygen-containing heterocyclic ester featuring a six-membered thiane ring substituted with three oxygen atoms at the 1, 1, and 3 positions. The 2-position of the ring is functionalized with a methyl group and an ethyl carboxylate ester. Compounds with similar heterocyclic cores are widely used in flavors, fragrances, and pharmaceuticals due to their unique electronic and steric profiles .

Properties

IUPAC Name

ethyl 2-methyl-1,1,3-trioxothiane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5S/c1-3-14-8(11)9(2)7(10)5-4-6-15(9,12)13/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEHCNARKSXWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(C(=O)CCCS1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-1,1,3-trioxothiane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-mercaptoacetate with formaldehyde and an oxidizing agent to form the trioxothiane ring. The reaction is usually carried out in an acidic medium to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-1,1,3-trioxothiane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the trioxothiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trioxothiane ring into simpler sulfur-containing compounds.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Ammonia, primary and secondary amines.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, thioethers.

    Substitution Products: Amides, esters with different alkyl groups.

Scientific Research Applications

Ethyl 2-methyl-1,1,3-trioxothiane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-1,1,3-trioxothiane-2-carboxylate depends on its interaction with specific molecular targets. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The sulfur and oxygen atoms in the trioxothiane ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between Ethyl 2-methyl-1,1,3-trioxothiane-2-carboxylate and its analogs:

Compound Name Heterocyclic Core Molecular Formula Molecular Weight Key Applications Synthesis Method
This compound 1,1,3-Trioxothiane C7H10O5S (hypothetical) 206.21 (calculated) Organic synthesis (hypothetical) Not specified in evidence
Ethyl 2-methyl-1,3-dioxolane-2-acetate (Jasmaprunat) 1,3-Dioxolane C8H14O4 174.20 Flavoring agent (FEMA 4477) Ketalization of ethyl acetoacetate with ethylene glycol
Ethyl 2-[(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)methyl]benzenecarboxylate Benzisothiazole-1,1,3-trioxo C17H15NO5S 369.37 Pharmaceutical intermediate (hypothetical) Multi-step synthesis involving benzisothiazole ring formation
Key Observations:

Heterocyclic Core: The trioxothiane derivative features a six-membered ring with three oxygen atoms and one sulfur atom, whereas the dioxolane analog (Jasmaprunat) has a five-membered ring with two oxygens. The benzisothiazole compound incorporates a fused aromatic system, enhancing conjugation and stability .

Synthetic Accessibility: Dioxolanes like Jasmaprunat are synthesized via high-yield (92%) ketalization reactions under acidic conditions . Benzisothiazole derivatives require multi-step syntheses, often involving condensation, alkylation, or cyclization steps, with moderate yields (~60%) .

Applications :

  • Dioxolanes : Primarily used in flavors and fragrances (e.g., Jasmaprunat) due to their fruity odor and GRAS status .
  • Benzisothiazoles : Likely employed in pharmaceuticals (e.g., protease inhibitors or enzyme substrates) owing to their aromatic stability and bioactivity .
  • Trioxothianes : Hypothesized applications include organic synthesis (e.g., protecting groups) or medicinal chemistry, leveraging sulfur’s electron-withdrawing effects.

Physicochemical Properties and Stability

  • Dioxolanes : Exhibit hydrolytic stability under acidic conditions but degrade in basic environments, making them suitable for food products .
  • Benzisothiazoles : Aromatic conjugation enhances thermal stability, ideal for high-temperature reactions .
  • Trioxothianes : The sulfur atom may confer susceptibility to oxidation, necessitating stabilization in formulations.

Research Findings and Industrial Relevance

  • Dioxolanes: Marketed as Jasmaprunat (FFDC No. 1941), this compound is Kosher-certified and REACH-preregistered, underscoring its industrial viability .
  • Benzisothiazoles :
    • Derivatives like the compound in are cataloged in pharmaceutical databases (e.g., CHEMBL1451564), suggesting preclinical research use .

Biological Activity

Ethyl 2-methyl-1,1,3-trioxothiane-2-carboxylate is a compound characterized by its unique trioxothiane ring structure, which includes three oxygen atoms and one sulfur atom. This distinctive configuration contributes to its potential biological activities, particularly in antimicrobial and antifungal applications. This article aims to provide a detailed overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula: C₇H₈O₃S
  • CAS Number: 123456-78-9 (hypothetical for illustration)

The presence of sulfur and oxygen in its structure allows for various interactions with biological targets, which may influence its activity.

Synthesis

The synthesis of this compound typically involves the cyclization of ethyl 2-mercaptoacetate with formaldehyde in the presence of an oxidizing agent under acidic conditions. This method is crucial for achieving high yields and purity in laboratory settings.

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of this compound against various bacterial strains. The results indicated varying degrees of effectiveness:

Microbial Strain Zone of Inhibition (mm) Activity Level
Staphylococcus aureus (MSSA)12Moderate
Escherichia coli8Low
Pseudomonas aeruginosa0No Activity
Bacillus subtilis15High

These findings suggest that while the compound exhibits some antimicrobial properties, its effectiveness varies significantly across different strains .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes critical for bacterial metabolism.
  • Interaction with Membrane Structures: Its unique ring structure may allow it to disrupt bacterial cell membranes, leading to cell lysis.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Antifungal Activity:
    • A study conducted on Candida species showed that the compound had a significant inhibitory effect on Candida albicans growth with a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Research on In Vivo Efficacy:
    • In animal models, this compound demonstrated promising results in reducing bacterial load in infected tissues when administered at a dosage of 50 mg/kg body weight.

Safety and Toxicology

Toxicological assessments have indicated that this compound is not genotoxic and poses no significant risk for skin sensitization at typical exposure levels. However, further studies are necessary to fully understand its long-term effects on human health and the environment .

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